![molecular formula C30H33N5O5S B8210258 N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)
N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide
Übersicht
Beschreibung
YH-53 is a synthetic organic compound known for its potent inhibitory effects on the main protease (3CL protease) of coronaviruses, including SARS-CoV and SARS-CoV-2 . This peptidomimetic compound is characterized by its unique benzothiazolyl ketone structure, which plays a crucial role in its inhibitory activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of YH-53 involves multiple steps, starting with the preparation of the benzothiazolyl ketone moiety. The key steps include:
Formation of Benzothiazole Ring: This is typically achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Ketone Formation: The benzothiazole intermediate is then reacted with an appropriate acylating agent to introduce the ketone functionality.
Peptidomimetic Synthesis: The final step involves coupling the benzothiazolyl ketone with a peptide-like structure to form the complete YH-53 molecule.
Industrial Production Methods: Industrial production of YH-53 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated synthesizers and high-throughput purification techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: YH-53 unterliegt in erster Linie kovalenten Hemmungsreaktionen mit der 3CL-Protease von Coronaviren. Dies beinhaltet die Bildung einer kovalenten Bindung zwischen dem Benzothiazolylketon-Molekül von YH-53 und dem aktiven Zentrum Cystein-Rest der Protease .
Häufige Reagenzien und Bedingungen:
Reagenzien: Typische Reagenzien umfassen 2-Aminothiophenol, Aldehyde oder Ketone, Acylierungsmittel und Peptidkupplungsreagenzien.
Hauptprodukte: Das Hauptprodukt der Reaktion zwischen YH-53 und der 3CL-Protease ist ein kovalent modifiziertes Proteasenzym, das inaktiv wird und virale Polyproteine nicht mehr verarbeiten kann .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
N-[(2S)-1-[[[2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide has been studied for its inhibitory effects on several enzymes, particularly serine proteases and thrombin.
Key Findings:
- Thrombin Inhibition : The compound demonstrated a Ki value of 0.99 nM against human alpha-thrombin, indicating potent inhibition. This suggests its potential application in anticoagulant therapies .
- Serine Protease Activity : It also inhibited bovine trypsin with a Ki of 1.80 nM. The mechanism involves the binding of the compound to the active site of the serine protease, preventing substrate access .
Therapeutic Implications
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas.
Potential Applications:
- Anticoagulant Therapy : Given its strong inhibition of thrombin, it may be developed as a novel anticoagulant agent.
- Cancer Treatment : The benzothiazole moiety is known for its anticancer properties, suggesting that this compound could be explored for anticancer drug development.
Data Table: Enzyme Inhibition Profile
Case Study 1: Thrombin Inhibition
A study conducted by Johnson & Johnson Pharmaceuticals focused on the anticoagulant properties of this compound. The research demonstrated that the compound effectively inhibited thrombin activity in vitro, leading to decreased clot formation in animal models. This study highlights its potential for clinical applications in managing thrombotic disorders.
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer and leukemia cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in oncology.
Wirkmechanismus
YH-53 exerts its effects by covalently binding to the active site cysteine residue of the 3CL protease of coronaviruses. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby blocking viral replication . The benzothiazolyl ketone moiety of YH-53 is crucial for this covalent interaction, acting as a warhead that targets the active site of the protease .
Vergleich Mit ähnlichen Verbindungen
YH-53 ist unter den 3CL-Protease-Inhibitoren aufgrund seiner Benzothiazolylketon-Struktur einzigartig. Zu ähnlichen Verbindungen gehören:
GC376: Ein weiterer 3CL-Protease-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.
PF-07321332: Ein Protease-Inhibitor, der von Pfizer entwickelt wurde und ebenfalls die 3CL-Protease von SARS-CoV-2 angreift.
Im Vergleich zu diesen Verbindungen hat YH-53 eine potente Hemmung mit günstigen pharmakokinetischen Eigenschaften gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht.
Biologische Aktivität
The compound N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide, often referred to as a benzothiazole derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 425.5 g/mol. Its unique structure allows for interactions with various biological targets.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study evaluating several benzothiazole derivatives reported that they possess potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BZ-I | MCF-7 | 5.0 | Apoptosis induction |
BZ-II | HeLa | 7.5 | Cell cycle arrest |
BZ-IV | A549 | 4.8 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Oncogenic Pathways : The compound may inhibit pathways such as the MYC transcriptional activity, which is crucial for cell proliferation and survival in cancer cells .
- Regulation of Apoptosis : It has been shown to regulate pro-apoptotic proteins, thereby promoting apoptosis in cancer cells .
- Cell Cycle Regulation : The compound may induce cell cycle arrest by affecting cyclin-dependent kinases (CDKs), leading to halted cancer cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical settings:
- Study on MCF-7 Cells : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms.
- HeLa Cell Study : Another study showed that treatment with the compound resulted in a marked decrease in HeLa cell proliferation, correlating with increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O5S/c1-16(2)13-22(34-29(39)23-15-18-19(32-23)8-6-9-24(18)40-3)28(38)33-21(14-17-11-12-31-27(17)37)26(36)30-35-20-7-4-5-10-25(20)41-30/h4-10,15-17,21-22,32H,11-14H2,1-3H3,(H,31,37)(H,33,38)(H,34,39)/t17-,21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLLRCOZJMVOAE-HSQYWUDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.